

Introduction: The Significance of Substituted Picolinaldehydes

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Compound of Interest

Compound Name: *6-Bromo-3-methoxypicolinaldehyde*

Cat. No.: *B1374788*

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Substituted pyridines are a cornerstone of modern pharmaceuticals and agrochemicals. Within this class, picolinaldehydes (2-formylpyridines) are exceptionally versatile intermediates.^[1] The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, including the formation of Schiff bases, Wittig reactions, and reductive aminations, enabling the construction of complex molecular architectures.^[1]

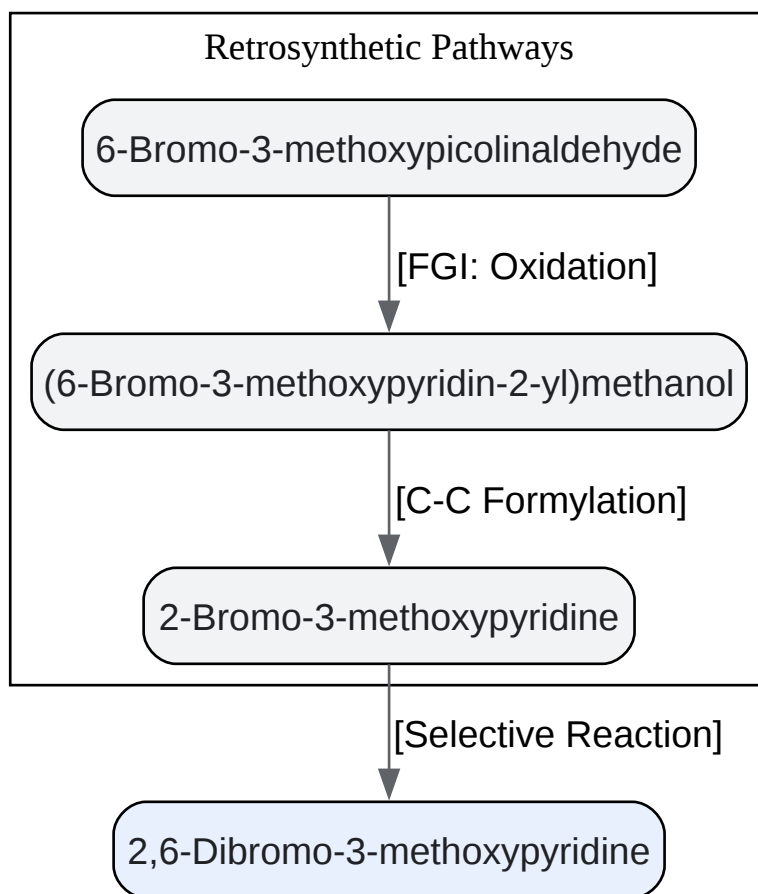
The specific compound, **6-Bromo-3-methoxypicolinaldehyde**, incorporates three key functional groups onto the pyridine core:

- An aldehyde at the C2 position, primed for nucleophilic attack and chain extension.
- A methoxy group at the C3 position, an electron-donating group that modulates the electronic properties of the ring.
- A bromo group at the C6 position, which can act as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, allowing for late-stage diversification of drug candidates.

This unique combination of functionalities makes it a valuable precursor for synthesizing highly functionalized pyridine derivatives for screening in drug discovery programs.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of **6-Bromo-3-methoxypicolinaldehyde** suggests a primary disconnection at the C-C bond of the formyl group or, more practically, a functional group interconversion (FGI) from a more stable precursor like a hydroxymethyl or methyl group.



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Caption: Retrosynthetic analysis of **6-Bromo-3-methoxypicolinaldehyde**.

The most direct and reliable synthetic strategy involves the oxidation of the corresponding primary alcohol, (6-bromo-3-methoxypyridin-2-yl)methanol. This alcohol precursor can, in turn, be synthesized from a suitable pyridine derivative via formylation. This multi-step, function-group-interconversion approach is often preferred in heterocyclic chemistry as it avoids the harsh conditions or regioselectivity issues that can be associated with direct C-H formylation of complex pyridines.

Physicochemical and Spectroscopic Data

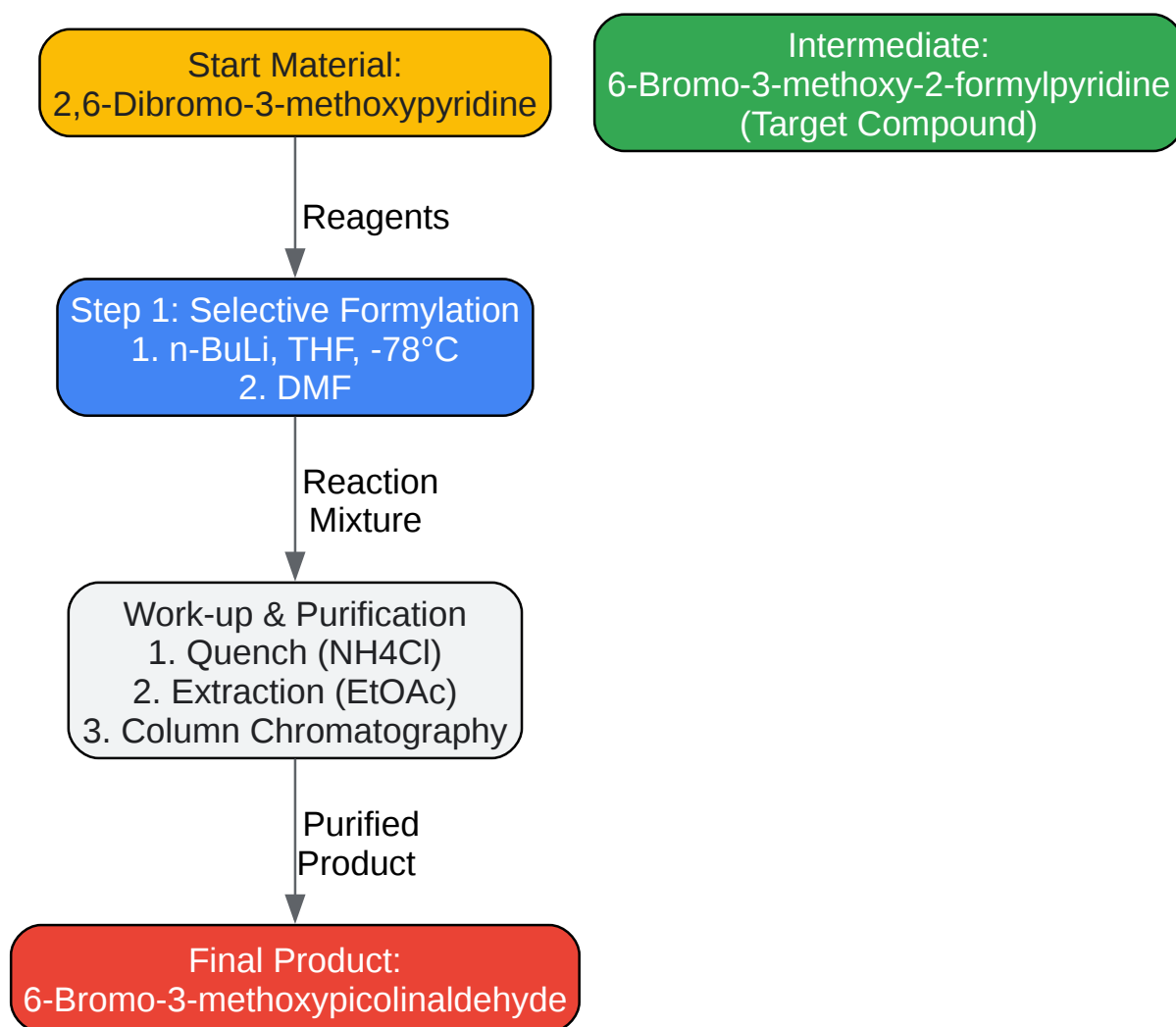
A summary of the key physicochemical and computational data for the target compound is essential for its handling and characterization.

Property	Value	Reference
CAS Registry Number	945954-95-0	[2]
Molecular Formula	C ₇ H ₆ BrNO ₂	
Molecular Weight	216.03 g/mol	
Appearance	Typically a solid (e.g., powder/crystals)	
Melting Point	104-110 °C (for the related 6-Bromo-3-pyridinecarboxaldehyde)	
SMILES	O=Cc1nccc(Br)c1OC	

Note: Experimental data such as exact melting point and specific spectroscopic peak assignments should be determined empirically.

Recommended Synthetic Protocol

This protocol details a robust two-step synthesis starting from 2,6-dibromo-3-methoxypyridine. The workflow is designed to be reproducible and scalable for laboratory settings.



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References

- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. 6-Bromo-3-methoxypicolinaldehyde | CAS 945954-95-0 | Chemical-Suppliers [chemical-suppliers.eu]

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